Boc-Tyr-OtBu
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Overview
Description
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester, commonly known as Boc-Tyr-OtBu, is a derivative of the amino acid tyrosine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, as a protecting group for the amino and hydroxyl groups of tyrosine. The protecting groups help prevent unwanted side reactions during peptide synthesis.
Scientific Research Applications
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides and proteins to prevent side reactions involving the amino and hydroxyl groups of tyrosine.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including the development of diagnostic tools and targeted therapies.
Mechanism of Action
Target of Action
Boc-Tyr-OtBu is a derivative of the amino acid tyrosine . It is commonly used as a protective compound in peptide and protein chemistry . The primary targets of this compound are the hydroxyl groups of tyrosine residues in peptides and proteins .
Mode of Action
this compound acts by protecting the hydroxyl groups of tyrosine residues, preventing them from undergoing unnecessary reactions during the synthesis process . This is achieved through the formation of a bond between the this compound and the hydroxyl group of the tyrosine residue .
Biochemical Pathways
It is known that amino acids and their derivatives, like this compound, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
It is known that this compound is soluble in many common organic solvents , which may influence its absorption and distribution. The compound’s storage temperature is between 2-8°C , which could impact its stability and hence, its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of tyrosine residues in peptides and proteins, thereby facilitating their synthesis . This can have downstream effects on the structure and function of these peptides and proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, its stability can be impacted by storage conditions, particularly temperature .
Safety and Hazards
Future Directions
Boc-Tyr-OtBu, as a tyrosine derivative, has potential applications in various fields. It can be used in the synthesis of peptide polymers, which are now used in some of the most innovative healthcare strategies . It can also be used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
Boc-Tyr-OtBu plays a significant role in biochemical reactions. It is used as a protective group for tyrosine’s hydroxyl group to prevent unnecessary reactions during the synthesis process
Cellular Effects
The cellular effects of this compound are not well-studied. Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protective group in peptide synthesis. It prevents the hydroxyl group of tyrosine from participating in unwanted reactions during the synthesis process
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in many common organic solvents , suggesting it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester typically involves the reaction of L-tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl (Boc) group and the tert-butyl ester group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The hydroxyl group of tyrosine can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group and the tert-butyl ester group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Deprotection: The major products formed are L-tyrosine and tert-butanol.
Substitution: Depending on the electrophile used, various substituted tyrosine derivatives can be obtained.
Comparison with Similar Compounds
Similar Compounds
N-[(tert-Butoxy)carbonyl]-L-tyrosine: Similar to N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester but lacks the tert-butyl ester group.
N-[(tert-Butoxy)carbonyl]-L-phenylalanine tert-butyl ester: Another amino acid derivative with similar protecting groups but derived from phenylalanine instead of tyrosine.
Uniqueness
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester is unique due to its dual protection of both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired product .
Properties
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGINMQCMATNP-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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